5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound features a trifluoromethyl group and a boron-containing dioxaborolane moiety, which significantly influences its chemical reactivity and potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with boron-containing reagents. Specific sources detailing its synthesis and properties include scientific literature and chemical databases such as PubChem and Sigma-Aldrich.
This compound is classified under the following categories:
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Solvents like dichloromethane or tetrahydrofuran may be used depending on solubility requirements.
The compound's reactivity can be characterized by its ability to undergo various chemical transformations:
These reactions often require specific catalysts (e.g., palladium-based catalysts) and may necessitate elevated temperatures or pressures for optimal yields.
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine primarily involves:
Studies suggest that the presence of both trifluoromethyl and dioxaborolane groups enhances the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound's structure and purity.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine has several potential applications in:
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine leverages strategic functionalization of the pyrimidine ring to incorporate both boron and trifluoromethyl groups. This compound belongs to an emerging class of organoboron heterocycles where the electron-deficient pyrimidine core synergizes with the boron moiety's electrophilic character to enable targeted molecular interactions [1]. The primary synthetic route proceeds through sequential halogenation, Miyaura borylation, and palladium-catalyzed cross-coupling:
Regioselective Halogenation: 4-(Trifluoromethyl)pyrimidine undergoes electrophilic substitution at the 5-position using phosphorus oxychloride or bromine sources, yielding 5-bromo-4-(trifluoromethyl)pyrimidine. The electron-withdrawing trifluoromethyl group directs electrophiles to the adjacent position, achieving >85% regioselectivity [1].
Miyaura Borylation: The halogenated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key conditions include:
This transformation installs the sterically shielded pinacol boronic ester, protecting the boronic acid from protodeboronation while maintaining Suzuki-Miyaura reactivity. The reaction achieves 70-92% isolated yields after crystallization [3].
Table 1: Characterization Data for Key Intermediates
Compound | Melting Point | ¹H NMR (CDCl₃) | Purity |
---|---|---|---|
5-Bromo-4-(trifluoromethyl)pyrimidine | 112-115°C | δ 9.01 (s, 1H), 8.85 (s, 1H) | >95% |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine | 65-69°C | δ 8.92 (s, 1H), 8.81 (s, 1H), 1.35 (s, 12H) | >96% [3] |
The crystalline boronate ester exhibits stability under ambient conditions when stored at <15°C, though it demonstrates moderate skin/eye irritation potential (GHS Category 2) [3].
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine serves as a versatile coupling partner in Suzuki-Miyaura reactions, where optimization focuses on overcoming steric hindrance from the pinacol boronate and electronic deactivation by the trifluoromethyl group. Key parameters include:
Catalyst Systems: Pd(PPh₃)₄ and Pd(dppf)Cl₂ provide moderate yields (40-65%) with aryl bromides, while Buchwald precatalysts (e.g., Pd-PEPPSI-IPent) enhance coupling efficiency with sterically hindered partners. Bidentate phosphines (dppf, Xantphos) suppress protodeboronation [2].
Solvent and Base Optimization: Mixed solvent systems (toluene:ethanol 4:1) with aqueous K₃PO₄ or Cs₂CO₃ bases achieve 85-92% conversion. Polar aprotic solvents (DMF, NMP) accelerate reactions but increase homocoupling byproducts [6].
Advanced Optimization Techniques:
Table 2: Reaction Optimization Parameters for Suzuki-Miyaura Coupling
Variable | Screening Range | Optimal Condition | Impact on Yield |
---|---|---|---|
Catalyst Loading | 0.5-5 mol% | 1.2 mol% Pd | <1%: Incomplete reaction; >3%: Decomposition |
Temperature | 60-120°C | 85°C | <70°C: Slow kinetics; >100°C: Protodeboronation |
Ligand | 12 phosphines | XPhos | Steric matching with boronate |
Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ | Higher pH minimizes trifluoromethyl hydrolysis |
The 4-(trifluoromethyl)-5-boronopyrimidine scaffold enables sequential derivatization at three distinct sites: the boronate, the C2 position, and the trifluoromethyl group:
Table 3: Regioselective Derivatization Pathways
Position | Reaction | Product Class | Application |
---|---|---|---|
Boronate | Suzuki coupling | Biaryl pyrimidines | Kinase inhibitors [1] |
Boronate | Oxidative hydroxylation | Pyrimidinols | Chelating ligands |
C2 | Halogenation | 2-Halo-5-boronopyrimidines | Further cross-coupling |
C2 | Amination | 2-Aminopyrimidines | Hydrogen bond donors |
CF₃ | Hydrolysis | Carboxylic acids | Prodrug synthesis |
Scaffold diversification through these strategies has generated analogs with enhanced physicochemical properties, such as water-soluble pyrimidine-boronic acids (logP reduction from 2.8 to 1.2) and crystalline salts for X-ray characterization [3]. Molecular modeling confirms that strategic C2 substitution modulates the boron pKa (from 8.2 to 6.9), enhancing covalent binding to serine/threonine residues in biological targets [1]. These structural insights guide rational design of boron-containing pyrimidines for catalytic and therapeutic applications.
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6